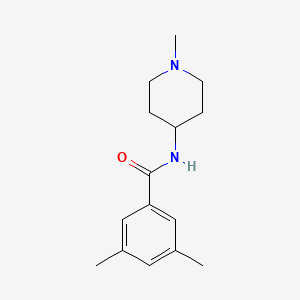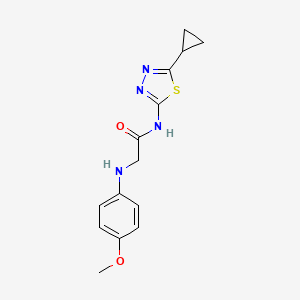![molecular formula C15H11Cl5N2O B5135206 2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide](/img/structure/B5135206.png)
2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the benzamide class of compounds and is commonly referred to as TCB-2.
作用機序
TCB-2 acts as a partial agonist at the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood regulation, cognition, and perception. TCB-2 binds to the receptor and activates it to a lesser extent than a full agonist, resulting in a milder response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are still being studied. However, it is known to have an impact on the serotonin system, which is involved in various physiological processes. TCB-2 has been shown to increase the release of serotonin in certain regions of the brain, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One of the advantages of TCB-2 is its relatively simple synthesis process, which makes it accessible to researchers. Additionally, its partial agonist activity at the serotonin 5-HT2A receptor makes it a useful research tool for studying the receptor's function. However, one limitation of TCB-2 is its limited solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving TCB-2. One area of interest is its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, further studies could be conducted to better understand the biochemical and physiological effects of TCB-2, as well as its potential interactions with other compounds and receptors. Finally, the synthesis process for TCB-2 could be further optimized to improve its yield and purity.
合成法
The synthesis of TCB-2 involves the reaction of 4-chloroaniline with trichloroacetic acid to form the intermediate compound, which is then reacted with 2-chlorobenzoyl chloride to produce TCB-2. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
TCB-2 has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, TCB-2 has been investigated as a potential treatment for various diseases, including cancer and neurological disorders. In neuroscience, TCB-2 has been used as a research tool to study the central nervous system, particularly the serotonin receptors. In pharmacology, TCB-2 has been studied for its potential as a drug candidate.
特性
IUPAC Name |
2-chloro-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl5N2O/c16-9-5-7-10(8-6-9)21-14(15(18,19)20)22-13(23)11-3-1-2-4-12(11)17/h1-8,14,21H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSPTJHVEPAEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B5135127.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B5135135.png)
![ethyl 2-(4-bromobenzyl)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5135143.png)


![3-methoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5135168.png)
![4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride](/img/structure/B5135171.png)
![2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5135172.png)
![1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-4-methyl-2-nitrobenzene](/img/structure/B5135179.png)
![2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5135183.png)
![dimethyl 5-({[4-(benzylamino)-3-nitrophenyl]sulfonyl}amino)isophthalate](/img/structure/B5135194.png)
![5-chloro-2-methoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5135199.png)
![(3R*,4R*)-1-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5135209.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5135210.png)